molecular formula C8H12N2S B177432 1-(Thiophen-2-yl)piperazine CAS No. 108768-19-0

1-(Thiophen-2-yl)piperazine

Cat. No.: B177432
CAS No.: 108768-19-0
M. Wt: 168.26 g/mol
InChI Key: ANGVDUJFWRWPCE-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C8H12N2S, and it has a molecular weight of 168.26 g/mol .

Mechanism of Action

Target of Action

1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .

Mode of Action

The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .

Biochemical Pathways

The binding of this compound to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxylic acid with piperazine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium in Buchwald-Hartwig amination reactions can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Biological Activities

Research indicates that 1-(Thiophen-2-yl)piperazine exhibits a variety of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Studies have shown that this compound may possess antitubercular properties, demonstrating effectiveness against Mycobacterium tuberculosis when combined with other moieties. This suggests potential applications in treating tuberculosis and related infections.
  • Psychoactive Properties : Compounds containing piperazine structures are often linked to psychoactive effects. This compound derivatives may interact with neurotransmitter systems, making them relevant for pharmacological treatments of psychiatric disorders.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds along with their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
1-(Furan-2-yl)piperazineFuran ring instead of thiophenePotential neuroactive properties
1-(Pyridine-2-yl)piperazinePyridine ring; often more polarAntidepressant effects
1-(Benzothiazole)piperazineBenzothiazole moiety; enhanced reactivityAntimicrobial properties
1-(Thiazole-2-yl)piperazineThiazole ring; potential anti-inflammatory activityAnti-inflammatory effects

The unique combination of thiophene and piperazine in this compound may confer distinct pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

  • Antitubercular Activity : A study highlighted its effectiveness against Mycobacterium tuberculosis, suggesting that derivatives could serve as lead compounds for developing new antitubercular drugs.
  • Neuropharmacological Studies : Research has explored how derivatives of this compound affect neurotransmitter uptake and receptor binding, indicating their potential use in treating anxiety and depression.
  • Drug Development : The compound's ability to act as an intermediate in synthesizing more complex molecules positions it as a valuable building block in medicinal chemistry.

Comparison with Similar Compounds

    1-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring attached at the third position.

    1-(Furan-2-yl)piperazine: Contains a furan ring instead of a thiophene ring.

    1-(Pyridin-2-yl)piperazine: Features a pyridine ring in place of the thiophene ring.

Uniqueness: 1-(Thiophen-2-yl)piperazine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic and pharmacological characteristics .

Biological Activity

1-(Thiophen-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a thiophene moiety. The molecular formula is C9H10N2SC_9H_{10}N_2S, and its structure can be represented as follows:

Structure C9H10N2S\text{Structure }\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This unique structure contributes to its diverse biological activities, including potential applications in neuropharmacology and cancer therapy.

Antiparasitic Activity

Research indicates that derivatives of this compound have shown promising activity against parasitic infections. For instance, one study evaluated various piperazine analogues for their ability to inhibit trypanothione reductase (TryR), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Some analogues exhibited competitive inhibition with Ki=1μMK_i=1\mu M and an effective concentration (EC50) against T. brucei of 10μM10\mu M .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A series of piperazine-linked derivatives were synthesized and tested against breast cancer cell lines, revealing cytotoxic effects that depended on the concentration of the compounds. The most effective derivatives demonstrated significant cell-killing potential, indicating that modifications to the piperazine structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives suggests that specific substitutions on the piperazine ring can significantly influence biological activity. For example, introducing methyl groups has been shown to enhance antifungal and insecticidal activities in related compounds . Additionally, maintaining a fused bicyclic aromatic moiety, such as thiophene, appears crucial for optimal binding and inhibition of target enzymes .

Case Study 1: Trypanothione Reductase Inhibition

In a comparative study, various aryl analogues were assessed for their potency against TryR. The results indicated that direct attachment of the thiophene moiety to the piperazine core was essential for maintaining inhibitory activity. The most potent compounds exhibited IC50 values below 100μM100\mu M, highlighting the importance of structural integrity in achieving desired biological effects .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A recent investigation into piperazine-linked naphthalimide derivatives demonstrated their potential as cancer theranostics. These compounds were characterized by their ability to target CAIX-expressing cancers effectively. The study reported that certain derivatives achieved over 80% cell viability at low concentrations while exhibiting significant cytotoxicity against cancer cells at higher doses . This underscores the therapeutic potential of modifying the piperazine structure.

Summary Table of Biological Activities

Activity TypeTargetEC50/IC50 ValuesReference
Trypanothione ReductaseT. bruceiEC50 = 10 μM
AnticancerBreast CancerVaries by derivative
AntifungalVarious fungiModerate potency

Properties

IUPAC Name

1-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGVDUJFWRWPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620635
Record name 1-(Thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108768-19-0
Record name 1-(Thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[1-(2'-hydroxyethyl)piperazino] thiophene 18 was prepared by warming a solution containing thiophene-2-thiol (1.16 g, 10.0 mmol.) and 1-(2-hydroxyethyl) piperazine (1.43 g, 11.0 mmol.) in toluene to reflux under an argon atmosphere for two hours. Completion of the reaction was confirmed by thin layer chromatography using a 4:1 ratio blend of hexane and ethyl acetate as the eluent. The reaction mixture was cooled to room temperature, and the solvent was removed in vacuo. The residue was then concentrated onto 5 g of silica. The silica was added to a medium pressure chromatography column packed with silica. The column was eluted with a 4:1 ratio blend of hexane and ethyl acetate to yield the pure piperazino-thiophene 18 (1.62 g, 76.4% yield) as a pale yellow solid.
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1.16 g
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1.43 g
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Yield
76.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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